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Compound of Interest

Compound Name:
5-O-Demethyl-28-hydroxy-

Avermectin A1a

Cat. No.: B15584996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of Avermectin B1a

and its metabolites, supported by experimental data. Avermectin B1a, a major component of

the antiparasitic agent abamectin, undergoes metabolic transformation in the body, leading to

the formation of various metabolites.[1] Understanding the pharmacokinetic differences

between the parent compound and its metabolites is crucial for drug development, efficacy, and

safety assessment.

Pharmacokinetic Data Summary
The following table summarizes the available pharmacokinetic parameters for Avermectin B1a

and its primary metabolite, 24-hydroxymethyl Avermectin B1a. It is important to note that direct

comparative studies are limited, and the data presented is compiled from various studies,

which may involve different animal models and experimental conditions. Ivermectin (22,23-

dihydroavermectin B1a), a widely studied derivative of Avermectin B1a, is included for

reference.
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Parameter
Avermectin
B1a (in Lambs)

Ivermectin (in
Lambs)

Ivermectin (in
Beagle Dogs -
Fasting)

Ivermectin
Metabolites
(M1 & M4 in
Humans)

Tmax (hours) ~24 ~24 Not Specified 5.4 - 7.0

Cmax (ng/mL) 13.6 9.00 104 ± 35 (µg/L) Not Specified

AUC (ng·day/mL)
Similar to

Ivermectin

Similar to

Avermectin B1a

2555 ± 941

(h·µg/L)
Not Specified

Half-life (t½)

(hours)
Not Specified

38.9 ± 20.8 (in

humans)
Not Specified

54.2 ± 4.7 (M1),

57.5 ± 13.2 (M4)

Note: The data for Avermectin B1a and Ivermectin in lambs is from a single comparative study.

The data for Ivermectin in beagle dogs and its metabolites in humans are from separate

studies. Direct comparison should be made with caution. The primary metabolite of Avermectin

B1a is the C24-methyl alcohol.[2] In ivermectin, the desmethyl-H₂B₁a (M1) and desmethyl,

hydroxy-H₂B₁a (M4) metabolites have been shown to have considerably longer half-lives than

the parent compound.

Experimental Protocols
In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
This protocol outlines a general procedure for an in vivo pharmacokinetic study of Avermectin

B1a in rats, based on common practices in the field.

1. Animal Model:

Species: Sprague-Dawley rats.[3]

Sex: Male and female to assess potential sex-dependent differences in metabolism.[3]

Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to

standard chow and water ad libitum. Animals are acclimated for at least one week before the

experiment.
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2. Drug Formulation and Administration:

Formulation: Avermectin B1a is suspended in a vehicle such as a 0.5% methylcellulose

solution.[3]

Administration Route: Oral gavage is used for precise dosing.[4]

Dose: A specific dose, for example, 6 mg/kg body weight, is administered.[3]

Procedure:

Rats are fasted overnight before dosing.

The appropriate gavage needle size is selected based on the rat's weight.[4]

The animal is restrained, and the gavage needle is gently inserted into the esophagus to

deliver the formulation directly into the stomach.[4]

Animals are monitored for any signs of distress after the procedure.[4]

3. Sample Collection:

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or

another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and

72 hours) post-dosing.

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g.,

EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until

analysis.

Tissue Distribution (Optional): At the end of the study, animals may be euthanized, and

tissues (liver, fat, kidney, muscle, brain) are collected to determine tissue distribution of the

drug and its metabolites.[3]

4. Bioanalytical Method (LC-MS/MS):

Sample Preparation: Plasma samples are prepared for analysis using solid-phase extraction

(SPE) to remove proteins and other interfering substances.
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Chromatography: The extracted samples are analyzed using a High-Performance Liquid

Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Quantification: The concentrations of Avermectin B1a and its metabolites are determined by

comparing their peak areas to those of known standards.

In Vitro Metabolism Study using Liver Microsomes
This protocol describes a typical in vitro experiment to identify metabolites of Avermectin B1a.

1. Materials:

Rat or human liver microsomes.

Avermectin B1a.

NADPH regenerating system (to initiate the metabolic reaction).

Phosphate buffer.

2. Procedure:

Incubation: Avermectin B1a is incubated with liver microsomes in the presence of the

NADPH regenerating system in a phosphate buffer at 37°C.

Reaction Termination: The reaction is stopped at various time points by adding a cold

organic solvent (e.g., acetonitrile).

Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant

is collected.

Analysis: The supernatant is analyzed by HPLC or LC-MS/MS to identify and quantify the

metabolites formed.[2] The major polar metabolites are often isolated for structural

identification using techniques like NMR and mass spectrometry.[2]
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Caption: Workflow for an in vivo pharmacokinetic study of Avermectin B1a.
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Caption: Mechanism of Avermectin B1a at the GABA receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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